molecular formula C15H23N3O2 B1407120 4-Benzylpiperidine-1-carboxamidine acetate CAS No. 1672675-23-8

4-Benzylpiperidine-1-carboxamidine acetate

Cat. No. B1407120
CAS RN: 1672675-23-8
M. Wt: 277.36 g/mol
InChI Key: JTSYTCVGGLIMIF-UHFFFAOYSA-N
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Description

4-Benzylpiperidine-1-carboxamidine acetate is a chemical compound with the molecular formula C15H23N3O2 and a molecular weight of 277.37 . It is used in scientific research and has been shown to inhibit the enzyme diphosphopyridine nucleotide pyrophosphohydrolase .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to the 4-position of a piperidine ring, with a carboxamidine group attached to the 1-position of the piperidine ring .

Scientific Research Applications

Dual Serotonin and Norepinephrine Reuptake Inhibition

A study by Paudel et al. (2015) explored the design and synthesis of 4-benzylpiperidine carboxamides, including 4-Benzylpiperidine-1-carboxamidine acetate, as dual serotonin and norepinephrine reuptake inhibitors. These compounds displayed better activity with a 3 carbon linker and exhibited greater dual reuptake inhibition than the standard drug venlafaxine HCl (Paudel et al., 2015).

HIV-1 Inhibition

Imamura et al. (2006) incorporated a carbamoyl group into the phenyl ring of the 4-benzylpiperidine moiety to improve metabolic stability. This led to the discovery of a compound with potent inhibitory activity against HIV-1 envelope-mediated membrane fusion and high CCR5 binding affinity (Imamura et al., 2006).

Electrochemical Oxidation Catalyst

Rafiee et al. (2018) demonstrated the use of a similar compound, 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT), as a catalyst in the electrochemical oxidation of alcohols and aldehydes to carboxylic acids, under mild conditions, retaining stereochemistry adjacent to the oxidation site (Rafiee et al., 2018).

Antiprotozoal Agents

Ismail et al. (2004) synthesized 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, demonstrating strong DNA affinities and in vitro efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum (Ismail et al., 2004).

Future Directions

Piperidine derivatives, including 4-Benzylpiperidine-1-carboxamidine acetate, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Future research may focus on developing new synthesis methods for these compounds and exploring their pharmacological applications .

Biochemical Analysis

Biochemical Properties

4-Benzylpiperidine-1-carboxamidine acetate plays a crucial role in biochemical reactions by inhibiting the enzyme diphosphopyridine nucleotide pyrophosphohydrolase . This enzyme is essential for the formation of dinucleotide phosphate, a key molecule in cellular metabolism. By inhibiting this enzyme, this compound disrupts the normal metabolic processes, leading to a decrease in protein synthesis and cell division . Additionally, this compound interacts with various proteins and biomolecules, hydrolyzing proteins at higher concentrations, which results in cell death due to lack of energy production .

Cellular Effects

The effects of this compound on cells are profound. It has been shown to inhibit protein synthesis and cell division at concentrations close to its optimum concentration . Pretreatment with this compound has been effective against yeast cells infected with a mutant strain of Saccharomyces cerevisiae, resulting in a decrease in the number of infectious cells . At higher concentrations, this compound inhibits cell growth by hydrolyzing proteins, leading to cell death due to lack of energy production . These effects highlight the compound’s potential in controlling cellular processes and combating infections.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme diphosphopyridine nucleotide pyrophosphohydrolase . By inhibiting this enzyme, the compound disrupts the formation of dinucleotide phosphate, a critical molecule in cellular metabolism . This inhibition leads to a decrease in protein synthesis and cell division, ultimately resulting in cell death at higher concentrations . The compound’s ability to hydrolyze proteins further contributes to its inhibitory effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that pretreatment with this compound can effectively reduce the number of infectious cells in yeast . At higher concentrations, the compound’s hydrolyzing activity leads to cell death due to lack of energy production . These temporal effects highlight the importance of concentration and exposure duration in determining the compound’s impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower concentrations, the compound inhibits protein synthesis and cell division, while at higher concentrations, it hydrolyzes proteins, leading to cell death . These dosage-dependent effects are crucial for understanding the compound’s therapeutic potential and toxicity. Studies in animal models have shown that higher doses of this compound can result in adverse effects, including cell death due to lack of energy production .

Metabolic Pathways

This compound is involved in metabolic pathways that include the enzyme diphosphopyridine nucleotide pyrophosphohydrolase . By inhibiting this enzyme, the compound disrupts the formation of dinucleotide phosphate, a key molecule in cellular metabolism . This disruption leads to a decrease in protein synthesis and cell division, highlighting the compound’s role in regulating metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation within specific cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for determining its therapeutic potential and efficacy in various biological systems .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization patterns influence the compound’s interactions with biomolecules and its overall impact on cellular processes .

properties

IUPAC Name

acetic acid;4-benzylpiperidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3.C2H4O2/c14-13(15)16-8-6-12(7-9-16)10-11-4-2-1-3-5-11;1-2(3)4/h1-5,12H,6-10H2,(H3,14,15);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSYTCVGGLIMIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CN(CCC1CC2=CC=CC=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1672675-23-8
Record name 1-Piperidinecarboximidamide, 4-(phenylmethyl)-, acetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1672675-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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